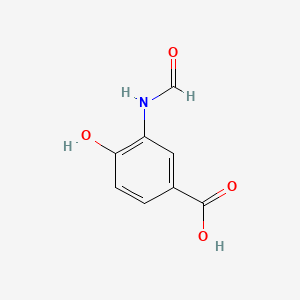

3-Formamido-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formamido-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of hydroxybenzoic acid, characterized by the presence of a formamido group (-NHCHO) at the 3-position and a hydroxyl group (-OH) at the 4-position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-4-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The general procedure includes dissolving 4-amino-3-hydroxybenzoic acid in formic acid and water, followed by heating the solution at 70°C overnight. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with aqueous sodium bicarbonate solution. The product is then purified by column chromatography using a dichloromethane:methanol (5:1) solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Formamido-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The formamido group can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Oxidation of the hydroxyl group can yield 3-formamido-4-benzoquinone.

Reduction: Reduction of the formamido group can produce 3-amino-4-hydroxybenzoic acid.

Substitution: Nitration can yield 3-formamido-4-hydroxy-2-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Formamido-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, while the hydroxyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Salicylic Acid: Contains a hydroxyl group at the 2-position and a carboxyl group at the 1-position.

p-Hydroxybenzoic Acid: Contains a hydroxyl group at the 4-position and a carboxyl group at the 1-position.

Protocatechuic Acid: Contains hydroxyl groups at the 3- and 4-positions and a carboxyl group at the 1-position.

Gentisic Acid: Contains hydroxyl groups at the 2- and 5-positions and a carboxyl group at the 1-position.

Uniqueness

3-Formamido-4-hydroxybenzoic acid is unique due to the presence of both a formamido group and a hydroxyl group on the benzene ring.

Actividad Biológica

3-Formamido-4-hydroxybenzoic acid (also known as 3-amino-4-hydroxybenzoic acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including antimicrobial properties, antioxidant effects, and its role in various biological pathways.

Chemical Structure and Properties

This compound is a derivative of hydroxybenzoic acid, characterized by the presence of an amino group and a formyl group attached to the benzene ring. Its molecular formula is C₈H₉N₃O₃, and it has a molecular weight of 181.17 g/mol. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various microorganisms. A study reported that it has significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 160 |

| Bacillus subtilis | 170 |

These findings suggest that the compound could be explored as a natural preservative or therapeutic agent in treating bacterial infections .

2. Antioxidant Properties

Antioxidant activity is another crucial aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. A comparative study indicated that this compound has a higher antioxidant capacity than some commonly used antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 50 |

| Ascorbic acid | 70 |

| Trolox | 65 |

This property is particularly relevant in the context of neuroprotection and cancer prevention, where oxidative stress plays a significant role .

3. Estrogenic Activity

The compound has been investigated for its estrogenic activity, which may have implications for hormone-related conditions. In vitro studies have shown that it can bind to estrogen receptors, potentially influencing cellular processes related to growth and differentiation .

Study on Neuroprotective Effects

A notable case study examined the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurodegeneration. The results indicated that treatment with this compound significantly improved cognitive function and reduced markers of oxidative damage in brain tissues.

Key Findings:

- Enhanced activity of antioxidant enzymes (e.g., superoxide dismutase).

- Decreased levels of lipid peroxidation products.

- Improved performance in memory tasks compared to control groups.

These findings support the potential use of this compound in developing treatments for neurodegenerative diseases .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The results indicated low acute toxicity, with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies also showed no carcinogenic effects, making it a candidate for further pharmacological exploration .

Propiedades

IUPAC Name |

3-formamido-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVQNMUUNMMAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.